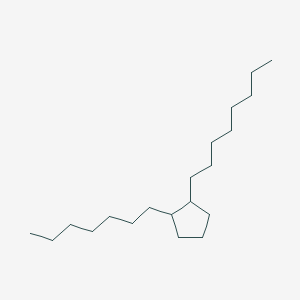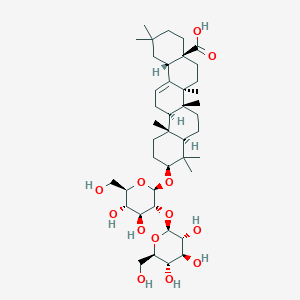
Acutoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acutoside A is a pentacyclic triterpenoid that is oleanolic acid substituted by a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl moiety at position O-3. A natural product found in Luffa acutangula and Viola hondoensis. It has a role as a metabolite. It is a disaccharide derivative, a glycoside, a pentacyclic triterpenoid and a monocarboxylic acid. It derives from an oleanolic acid.
Wissenschaftliche Forschungsanwendungen
Inhibition of MMP-1 Expression
Acutoside A, a triterpenoid saponin isolated from the plant Viola hondoensis, demonstrates potent inhibitory activity against matrix metalloproteinase (MMP)-1. This compound has shown effectiveness in preventing UV-induced changes in MMP-1 expression, indicating its potential application in dermatological conditions and skin aging (Moon, Chung, Lee, & Zee, 2004).
Anti-Inflammatory Properties
This compound has been studied for its anti-inflammatory properties, particularly in the context of acute lung injury. Research has shown that it can significantly decrease lung inflammation and ameliorate histopathological changes in lung tissues, suggesting its application in respiratory diseases and conditions involving pulmonary inflammation (Wang Jing, Chunhua, & Shumin, 2015).
Cytotoxicity Against Cancer Cells
In a study examining the leaves of Lepisanthes rubiginosa, this compound was identified and evaluated for its cytotoxicity against human cancer cell lines. While specific effects on cancer cells were not directly attributed to this compound in this study, its presence in a plant with noted anticancer properties highlights its potential in cancer research (Tran et al., 2020).
Potential in Antifungal Applications
Research has shown that this compound, along with other saponins, exhibits significant antifungal activity. This finding indicates potential applications of this compound in treating fungal infections and in the development of antifungal agents (Barile et al., 2007).
Enhancement of Bioavailability
Studies on the bioavailability of this compound have explored methods for improving its stability and oral uptake through encapsulation techniques. This research is significant in the context of drug delivery systems, suggesting this compound's potential in pharmaceutical applications (Zhou et al., 2018).
Eigenschaften
Molekularformel |
C42H68O13 |
|---|---|
Molekulargewicht |
781 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O13/c1-37(2)14-16-42(36(50)51)17-15-40(6)21(22(42)18-37)8-9-26-39(5)12-11-27(38(3,4)25(39)10-13-41(26,40)7)54-35-33(31(48)29(46)24(20-44)53-35)55-34-32(49)30(47)28(45)23(19-43)52-34/h8,22-35,43-49H,9-20H2,1-7H3,(H,50,51)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42-/m0/s1 |
InChI-Schlüssel |
LEQCLUFJRGKLOA-WLMDKFIXSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


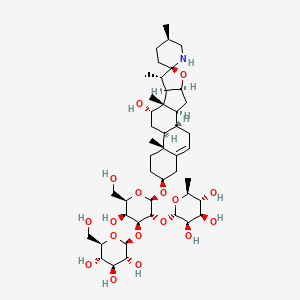
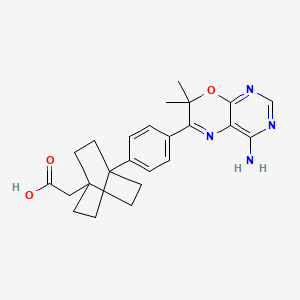

![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

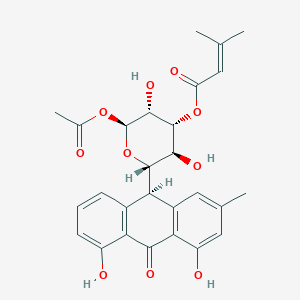
![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)
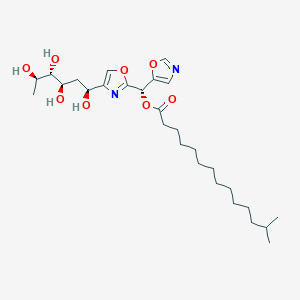
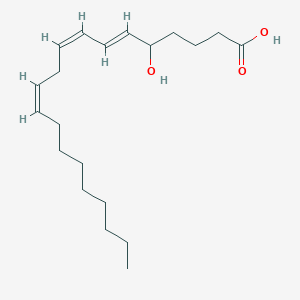
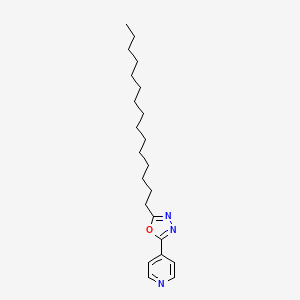
![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
